Diquafosol

Catalog No.
S584246
CAS No.
59985-21-6
M.F
C18H26N4O23P4
M. Wt
790.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diquafosol

CAS Number

59985-21-6

Product Name

Diquafosol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C18H26N4O23P4

Molecular Weight

790.3 g/mol

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Synonyms

diquafosol, INS 365, INS-365, INS365

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O

Mechanism of Action

Diquafosol belongs to a class of drugs called P2Y2 agonists. These drugs mimic the activity of a naturally occurring molecule in the body called adenosine triphosphate (ATP) by binding to P2Y2 receptors. When diquafosol binds to these receptors, it stimulates the production of aqueous tears and mucin from the lacrimal gland and goblet cells in the conjunctiva, respectively []. This leads to a thicker, more stable tear film, which helps to alleviate the symptoms of dry eye disease.

Treatment of Dry Eye Disease

Several clinical trials have investigated the efficacy and safety of diquafosol in treating dry eye disease. These studies have shown that diquafosol is effective in improving tear film stability, reducing dry eye symptoms, and improving ocular surface health [, , ]. Additionally, research suggests that diquafosol may be beneficial for specific populations, such as children wearing orthokeratology lenses and patients undergoing cataract surgery [, ].

Other Potential Applications

Beyond dry eye disease, researchers are exploring the potential of diquafosol for other ophthalmic conditions. Some studies suggest that diquafosol may be beneficial in managing ocular surface inflammation and improving wound healing after corneal injury [, ]. However, further research is needed to confirm these findings and establish the safety and efficacy of diquafosol for these other applications.

Diquafosol is a synthetic small molecule primarily used as an ophthalmic solution for treating dry eye disease (DED), particularly associated with keratoconjunctival disorders. It functions as a selective agonist for the P2Y2 receptor, which is involved in the regulation of mucin and aqueous fluid secretion in the ocular surface tissues. The chemical formula for diquafosol is C18H26N4O23P4C_{18}H_{26}N_{4}O_{23}P_{4}, and it has a molecular weight of approximately 790.31 g/mol .

  • Diquafosol works by activating a specific receptor on the surface of lacrimal gland cells, known as the P2Y2 purinogenic receptor [, ].
  • This activation stimulates the production of tears and mucin, which are essential components of a healthy tear film and help lubricate the eye [, ].
  • Diquafosol is generally well-tolerated, with eye irritation being the most common side effect reported in clinical studies [, ].
  • No data on extensive safety profiles or specific hazards associated with diquafosol are available in publicly accessible resources.

Diquafosol's mechanism of action involves the stimulation of P2Y2 receptors, leading to increased intracellular signaling pathways that promote mucin secretion and tear film stability. Upon binding to these receptors, diquafosol induces the formation of inositol trisphosphate, resulting in calcium mobilization and subsequent activation of various kinases such as extracellular signal-regulated kinases (ERK) and p90 ribosomal S6 kinase (RSK) . This cascade ultimately enhances chloride ion transport across epithelial cells, which is crucial for maintaining osmotic balance and hydration of the ocular surface .

Diquafosol exhibits significant biological activity in reducing inflammation and apoptosis in corneal epithelial cells. In vitro studies have shown that diquafosol treatment lowers reactive oxygen species (ROS) levels and decreases pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. These effects contribute to its therapeutic efficacy in alleviating symptoms associated with dry eye conditions . In animal models, diquafosol has been observed to significantly improve corneal staining scores and tear break-up time, indicating enhanced ocular surface health .

The synthesis of diquafosol involves several steps that include the construction of its complex phosphonic acid backbone and the incorporation of various functional groups to achieve its pharmacological properties. The detailed synthetic pathway typically includes:

  • Formation of the tetrahydropyrimidine ring.
  • Introduction of hydroxyl groups at specific positions.
  • Phosphorylation steps to yield the final product.
    The exact synthetic methods are proprietary but are based on established organic synthesis techniques involving phosphoric acid derivatives and carbohydrate chemistry .

Diquafosol is primarily utilized in ophthalmology for:

  • Treatment of dry eye disease: It is effective in improving symptoms related to dry eye by enhancing tear film stability through increased mucin secretion.
  • Post-operative care: Diquafosol has shown efficacy in managing dry eye symptoms following cataract surgery, outperforming traditional artificial tears in some studies .
  • Research applications: Its mechanism of action provides insights into receptor-mediated signaling pathways related to ocular health.

Studies have demonstrated that diquafosol interacts with various ocular tissues, particularly influencing tear film composition through its action on P2Y2 receptors located on conjunctival and corneal epithelial cells. Interaction studies indicate that diquafosol can synergistically enhance the effects of other treatments for dry eye when used in combination with agents like sodium hyaluronate . Further research is ongoing to explore potential interactions with other pharmacological agents.

Diquafosol shares similarities with several other compounds used in ophthalmology, particularly those aimed at treating dry eye conditions. Below are some comparable compounds:

CompoundMechanism of ActionUnique Features
Sodium HyaluronateProvides lubrication and hydrationNatural polymer, widely used as an artificial tear
Cyclosporine AImmunomodulatory agent that reduces inflammationUsed for moderate to severe dry eye disease
LifitegrastIntegrin antagonist that inhibits T-cell activationTargets inflammation directly at the immune level
TrehaloseProtects cells from desiccation and oxidative stressSugar-based compound with protective properties

Diquafosol's unique mechanism as a P2Y2 receptor agonist distinguishes it from these other treatments, which may focus more on lubrication or immune modulation rather than enhancing mucin production directly .

Physical Description

Solid

XLogP3

-9.1

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

10

Exact Mass

789.99383108 g/mol

Monoisotopic Mass

789.99383108 g/mol

Heavy Atom Count

49

UNII

7828VC80FJ

Other CAS

59985-21-6

Wikipedia

Diquafosol

Dates

Modify: 2024-04-14
FDA Thailand: DIQUAS (diquafosol) ophthalmic solution / drops

Explore Compound Types